molecular formula C11H13ClN2O2 B14057247 4-(5-Chlorosalicyloyl)Piperazine

4-(5-Chlorosalicyloyl)Piperazine

Cat. No.: B14057247
M. Wt: 240.68 g/mol
InChI Key: RVOWFLKZLRAMPS-UHFFFAOYSA-N
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Description

(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H13ClN2O2This compound features a chlorinated phenyl group, a hydroxyl group, and a piperazine moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the levels of endocannabinoids, which play a role in various physiological processes, including pain sensation, inflammation, and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone: Known for its potential as a MAGL inhibitor.

    (4-(2-methoxyphenyl)piperazin-1-yl)methanone: Studied for its affinity for alpha1-adrenergic receptors.

    (4-(4-bromophenyl)piperazin-1-yl)methanone: Investigated for its antiviral and anticancer properties

Uniqueness

(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone stands out due to its specific interaction with MAGL and its potential therapeutic applications in modulating endocannabinoid levels. This unique mechanism of action differentiates it from other similar compounds that may target different receptors or enzymes .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H13ClN2O2/c12-8-1-2-10(15)9(7-8)11(16)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6H2

InChI Key

RVOWFLKZLRAMPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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